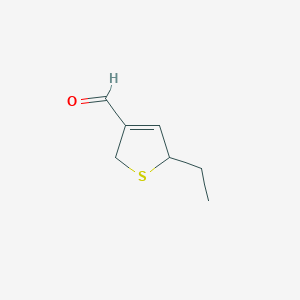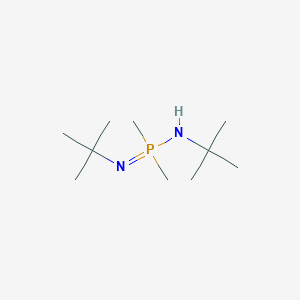
3-Hydroxybutane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a sulfonic acid group attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxybutane-1-sulfonic acid typically involves the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction is carried out in a neutral or slightly alkaline sulfite solution, with finely divided oxygen or oxygen-containing gases such as air. The reaction conditions require continuous neutralization of the alkali freed during the reaction by the addition of an acid, preferably sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure optimal yields and purity. The reaction conditions are carefully monitored, and the product is purified through various techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of butane-1,4-dione or butane-1,4-dial.
Reduction: Formation of butane-1-sulfonate.
Substitution: Formation of various substituted butane derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxybutane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of detergents, water-soluble dyes, and ion-exchange resins.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutane-1-sulfonic acid: Similar structure but with the hydroxyl group at a different position.
3-Hydroxypropane-1-sulfonic acid: Shorter carbon chain but similar functional groups.
Uniqueness
3-Hydroxybutane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
60833-97-8 |
|---|---|
Fórmula molecular |
C4H10O4S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
3-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-4(5)2-3-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
Clave InChI |
RTTNOHLFPFFOCA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)


![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)


![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)



![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)

